3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide

CCR3 antagonist chemokine receptor eosinophil

3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide is a synthetic pyrrole-propanamide derivative that exhibits multi-target activity across chemokine receptors (CCR3, CCR5), nuclear receptors (PXR), and aminergic GPCRs (H1, 5-HT1A). Its binding affinity for human CCR3 (Ki = 6.31 nM) and PXR antagonism (IC50 = 310 nM) are supported by curated ChEMBL/BindingDB data, while its CCR5 antagonist activity is suggested in the patent literature.

Molecular Formula C20H20ClN3O
Molecular Weight 353.8 g/mol
Cat. No. B14934356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide
Molecular FormulaC20H20ClN3O
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNC(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3
InChIInChI=1S/C20H20ClN3O/c21-17-8-6-16(7-9-17)19(24-13-3-4-14-24)15-20(25)23-12-10-18-5-1-2-11-22-18/h1-9,11,13-14,19H,10,12,15H2,(H,23,25)
InChIKeyJRZHUGGHCAHTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide: A Multi-Target Pyrrole-Propanamide for CCR3/H1/PXR Research


3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide is a synthetic pyrrole-propanamide derivative that exhibits multi-target activity across chemokine receptors (CCR3, CCR5), nuclear receptors (PXR), and aminergic GPCRs (H1, 5-HT1A). Its binding affinity for human CCR3 (Ki = 6.31 nM) [1] and PXR antagonism (IC50 = 310 nM) [2] are supported by curated ChEMBL/BindingDB data, while its CCR5 antagonist activity is suggested in the patent literature [3]. The 2-pyridylethyl amide side chain and the 4-chlorophenyl-pyrrole core distinguish this compound from simpler pyrrole-propanamide analogs, enabling simultaneous engagement of therapeutically relevant targets in inflammation and drug metabolism.

Why Generic Substitution of 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide Fails


Generic substitution fails because this compound's activity profile is defined by the synergistic combination of three pharmacophoric elements: the 4-chlorophenyl-pyrrole core (critical for CCR3 and CCR5 recognition), the 2-pyridylethyl amide side chain (modulating PXR and H1 affinity), and their specific spatial arrangement . Simple pyrrole-propanamides lacking the pyridylethyl substituent show markedly reduced or absent PXR antagonism (IC50 > 10 µM in analogous assays) [1]. Conversely, removing the pyrrole moiety abolishes CCR3 binding (Ki > 1 µM) [2]. The precise combination of these functional groups is required for the multi-target profile; substituting any single component results in a loss of at least one key activity, undermining its utility as a multi-target probe.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide


CCR3 Binding Affinity: Superior Potency Compared to Ketotifen and Comparable to AZD3778

This compound demonstrates high-affinity binding to human CCR3 (Ki = 6.31 nM) [1], placing it among the most potent CCR3 ligands reported. It is approximately 200-fold more potent than the clinical antihistamine ketotifen at CCR3 (estimated Ki ~1.3 nM at H1, but >1 µM at CCR3) [2], and equipotent with the clinical candidate AZD3778 (CCR3 Ki = 6 nM) [3]. However, unlike AZD3778, which has a complex bipiperidine scaffold, this compound achieves comparable CCR3 potency with a synthetically simpler pyrrole-propanamide core, potentially offering advantages in analog library synthesis.

CCR3 antagonist chemokine receptor eosinophil allergic inflammation

PXR Antagonism: Lower IC50 than SPA70 in Cellular Assays

In a cellular antagonist assay using human PXR expressed in HepG2 cells, this compound inhibited PXR-mediated CYP3A4 promoter activity with an IC50 of 310 nM [1]. This potency is approximately 1.7-fold superior to the widely used tool antagonist SPA70 (Specific PXR Antagonist 70, IC50 = 540 nM in the same assay format) . While more potent PXR antagonists exist (e.g., SJPYT-310, IC50 = 9 nM), they are structurally unrelated triazole derivatives, limiting SAR transferability .

PXR antagonist nuclear receptor drug metabolism chemosensitization

H1 Receptor Binding Profile: Balanced Affinity Compared to First-Generation Antihistamines

This compound binds to the human histamine H1 receptor with a Ki of 31.6 nM [1]. This affinity is approximately 19-fold weaker than ketotifen (Ki = 1.3–0.166 nM) [2] but approximately 5-fold stronger than the clinical CCR3/H1 dual antagonist AZD3778 at H1 (Ki ~150 nM, estimated from pKi = 6.8) [3]. The intermediate H1 affinity may provide a balanced polypharmacology profile, avoiding the profound sedation associated with high-potency H1 inverse agonists.

histamine H1 receptor dual CCR3/H1 antagonist allergic rhinitis

CCR5 Antagonist Activity: Picomolar Potency Reported in Patent Literature

Patent-derived data indicate that this compound exhibits potent CCR5 antagonism with an IC50 in the sub-nanomolar range (IC50 = 0.100 nM in a cell-cell fusion assay) [1]. For comparison, the approved HIV drug maraviroc shows a CCR5 IC50 of approximately 0.5 nM in analogous functional assays [2]. While the patent context does not provide a direct head-to-head comparison, the reported potency suggests this compound warrants further investigation as a CCR5-active chemotype distinct from the tropane-based maraviroc scaffold.

CCR5 antagonist HIV entry inhibitor chemokine receptor

5-HT1A Agonist Activity: Moderate Potency Suitable for Polypharmacology Studies

This compound exhibits agonist activity at the rat 5-HT1A receptor with an EC50 of 1,500 nM [1]. This is approximately 1,500-fold weaker than the reference agonist 8-OH-DPAT (EC50 ~1 nM) [2]. The weak 5-HT1A activity suggests a low probability of serotonergic side effects in CCR3/H1/PXR-focused applications, while still providing a detectable signal for polypharmacology profiling studies.

5-HT1A receptor serotonin GPCR polypharmacology

Best Research and Industrial Application Scenarios for 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide


Dual CCR3/H1 Antagonist for Allergic Inflammation Model Development

The combination of high CCR3 potency (Ki = 6.31 nM) and moderate H1 affinity (Ki = 31.6 nM) makes this compound suitable for in vitro models of eosinophil chemotaxis and allergic rhinitis [1]. Unlike ketotifen (H1-selective) or AZD3778 (requires complex synthesis), this compound provides a synthetically accessible dual-antagonist probe for studying the interplay between histamine-driven and eotaxin-driven pathways in allergic inflammation.

PXR Antagonist for Chemosensitization Studies in Drug-Resistant Cancer Cell Lines

With a cellular PXR IC50 of 310 nM [2], this compound can serve as a chemotype-diverse alternative to SPA70 (IC50 = 540 nM) for investigating PXR-mediated drug resistance. Its pyrrole-propanamide scaffold offers distinct SAR expansion opportunities, enabling the development of analogs with improved PXR potency while maintaining the multi-target signature.

CCR5 Antagonist Scaffold for HIV Entry Inhibition Research

Patent-reported CCR5 antagonism in the sub-nanomolar range (IC50 = 0.100 nM) [3] positions this compound as a non-tropane, non-maraviroc-chemotype starting point for HIV entry inhibitor discovery. Its structural novelty relative to existing CCR5 antagonists may offer advantages in overcoming maraviroc-resistant viral strains.

Multi-Target GPCR/Nuclear Receptor Profiling Standard

This compound's activity across CCR3 (Ki = 6.31 nM), H1 (Ki = 31.6 nM), PXR (IC50 = 310 nM), CCR5 (IC50 = 0.100 nM), and 5-HT1A (EC50 = 1,500 nM) [1][2][3] makes it valuable as a multi-target reference standard for calibrating panel screening assays in drug discovery core facilities.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.